2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol
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Overview
Description
2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound characterized by the presence of a propylimino group attached to a chlorophenylmethyl moiety, which is further connected to a chlorophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with propylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The chlorophenol moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted phenols.
Scientific Research Applications
2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorophenol moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Propylimino-(2-chlorophenyl)methyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(Propylimino-(2-chlorophenyl)methyl)-4-fluorophenol: Contains a fluorine atom instead of chlorine.
2-(Propylimino-(2-chlorophenyl)methyl)-4-iodophenol: Features an iodine atom in place of chlorine.
Uniqueness
The uniqueness of 2-(Propylimino-(2-chlorophenyl)methyl)-4-chlorophenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imine and chlorophenol groups allows for diverse interactions and applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
80018-08-2 |
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Molecular Formula |
C16H15Cl2NO |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-propylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-9-19-16(12-5-3-4-6-14(12)18)13-10-11(17)7-8-15(13)20/h3-8,10,20H,2,9H2,1H3 |
InChI Key |
VVTHTRSRAQUTAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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